![molecular formula C17H19BrO3 B5132597 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5132597.png)
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the family of compounds known as beta-adrenergic agonists, which have been shown to have a variety of effects on the body, including increasing heart rate, dilating airways, and improving muscle function. In
作用機序
The mechanism of action of 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene involves its binding to beta-adrenergic receptors in the body. These receptors are located on the surface of cells in various tissues, including the heart, lungs, and muscles. When 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene binds to these receptors, it activates a signaling cascade that leads to the effects mentioned above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene include increased heart rate, dilation of airways, and improved muscle function. These effects are mediated through the activation of beta-adrenergic receptors in the body. In addition, 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One advantage of using 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene in lab experiments is its well-understood mechanism of action. This makes it a useful tool for studying the effects of beta-adrenergic agonists on various tissues and physiological processes. However, one limitation is that its effects may be dose-dependent, which can make it difficult to interpret results from experiments using different concentrations of the compound.
将来の方向性
There are several future directions for research on 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene. One area of interest is its potential therapeutic applications, particularly in the treatment of asthma, COPD, and muscle wasting disorders. Another area of interest is its anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases. Finally, further research is needed to better understand the dose-dependent effects of the compound and to develop more efficient synthesis methods.
合成法
The synthesis of 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene involves several steps. The first step is the preparation of 3-(3-methoxyphenoxy)propyl bromide, which is then reacted with 4-methylphenol to form the intermediate 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylphenol. This intermediate is then treated with phosphorus tribromide to form the final product, 2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene.
科学的研究の応用
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a variety of effects on the body, including increasing heart rate, dilating airways, and improving muscle function. These effects make it a potential candidate for the treatment of various medical conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and muscle wasting disorders.
特性
IUPAC Name |
2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-13-7-8-17(16(18)11-13)21-10-4-9-20-15-6-3-5-14(12-15)19-2/h3,5-8,11-12H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHDELCTWQXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-{2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-1-piperazinyl)ethanol dihydrochloride](/img/structure/B5132514.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5132521.png)
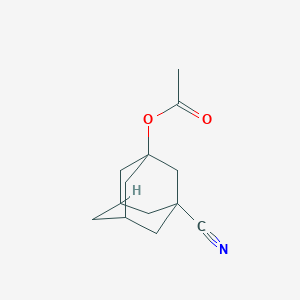
![3-phenyl-N-{1-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5132532.png)
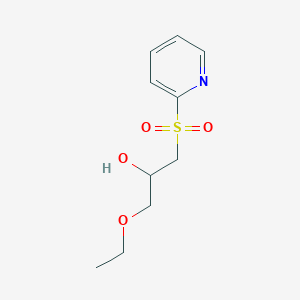
![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)
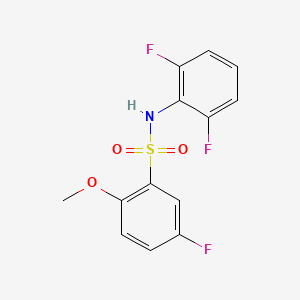
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5132566.png)
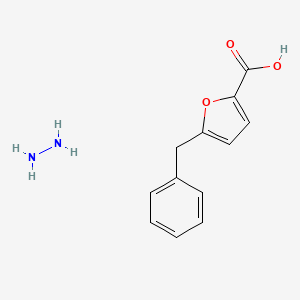
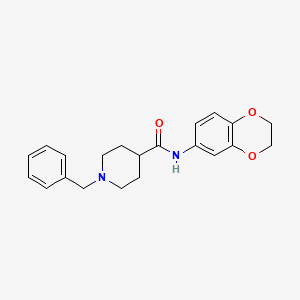
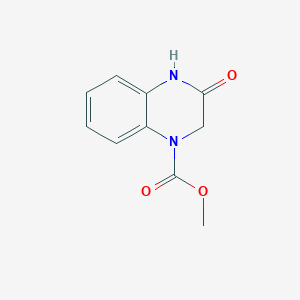
![2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5132598.png)

